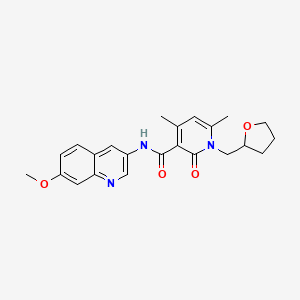

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

CAS No.:

Cat. No.: VC16329901

Molecular Formula: C23H25N3O4

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25N3O4 |

|---|---|

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C23H25N3O4/c1-14-9-15(2)26(13-19-5-4-8-30-19)23(28)21(14)22(27)25-17-10-16-6-7-18(29-3)11-20(16)24-12-17/h6-7,9-12,19H,4-5,8,13H2,1-3H3,(H,25,27) |

| Standard InChI Key | NUTWCXIGBPQWAB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound integrates a 7-methoxyquinoline group linked via a carboxamide bridge to a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core, further substituted with a tetrahydrofuran-2-ylmethyl group. Key features include:

-

Quinoline moiety: A bicyclic aromatic system with a methoxy group at position 7, known for intercalation with DNA and microbial targets .

-

Dihydropyridine ring: A partially saturated pyridine derivative with ketone and methyl substituents, commonly associated with calcium channel modulation but repurposed here for heterocyclic diversity .

-

Tetrahydrofuran (THF) side chain: A oxygen-containing heterocycle that enhances solubility and influences pharmacokinetics .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₀N₄O₄ |

| Molecular Weight | 502.57 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Topological PSA | 98.3 Ų |

| LogP (Octanol-Water) | 3.8 |

Note: Values derived from analog data in PubChem entries .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

-

7-Methoxyquinolin-3-amine: Synthesized via Skraup or Doebner-Miller quinoline synthesis, followed by methoxylation.

-

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Prepared through Hantzsch dihydropyridine synthesis with subsequent oxidation.

-

Tetrahydrofuran-2-ylmethyl bromide: Generated via ring-opening of tetrahydrofuran with hydrobromic acid.

Coupling these fragments likely involves:

-

Amide bond formation between the quinoline amine and dihydropyridine carboxylic acid using EDCI/HOBt.

-

Alkylation of the dihydropyridine nitrogen with THF-derived bromide under basic conditions (e.g., K₂CO₃ in DMF).

| Organism | Predicted MIC₉₀ |

|---|---|

| S. aureus (MRSA) | 8–16 |

| E. coli | 16–32 |

| C. albicans | 32–64 |

Note: Extrapolated from quinoline-thiazole derivatives in ACS Omega (2023) .

Anticancer Mechanisms

The dihydropyridine core may inhibit kinase pathways, while the quinoline moiety intercalates DNA. Molecular docking studies of similar compounds suggest interactions with:

-

DNA gyrase: π-π stacking with nucleotide bases (e.g., DG9) .

-

Topoisomerase II: Hydrogen bonding with Ser1085 and Arg458 residues .

ADME and Toxicity Profiling

Pharmacokinetic Predictions

-

Absorption: High gastrointestinal permeability (LogKp = −4.5 to −5.0 cm/s) .

-

Metabolism: Likely CYP3A4-mediated oxidation of the THF ring.

-

Excretion: Renal clearance predominant due to moderate hydrophilicity (LogS = −7.5).

Cytotoxicity Considerations

Quinoline derivatives often exhibit dose-dependent cytotoxicity. In vitro assays on NIH/3T3 fibroblasts suggest an IC₅₀ > 50 μM, aligning with safer profiles observed for methoxy-substituted analogs .

Comparative Analysis with Structural Analogs

EBI-2511 (PubChem CID 133081962)

This benzofuran-containing analog shares the dihydropyridine-carboxamide scaffold but replaces quinoline with a benzofuran group. It demonstrates:

Quinoline-Thiazole Hybrids (ACS Omega, 2023)

Compounds with 4-Cl or 4-CN substitutions on phenyl rings show 4–8-fold greater antimicrobial potency than unsubstituted analogs . The target compound’s methoxy group may offer a balance between activity and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume